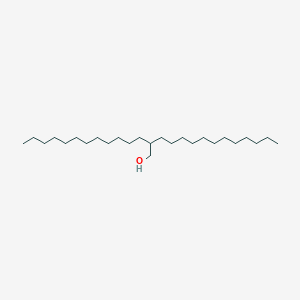

Dodecyltetradecanol

Description

Properties

IUPAC Name |

2-dodecyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKOJRLFKZGIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-70-4 | |

| Record name | Dodecyltetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dodecyltetradecanol

Guerbet Reaction Principles and Catalytic Systems for Dodecyltetradecanol Production

The primary industrial route to this compound is the Guerbet reaction, a self-condensation of alcohols at elevated temperatures to produce higher-molecular-weight, β-alkylated dimer alcohols. semanticscholar.org When a mixture of dodecanol (C12) and tetradecanol (C14) is used as the feedstock, a statistical distribution of Guerbet alcohols is produced, including the cross-condensation product, 2-dodecyltetradecanol (C26), as well as the self-condensation products, 2-decyl-octadecanol (C28 from C14+C14) and 2-octyl-dodecanol (C20 from C10+C10, if present). A 1:1 molar ratio of C12 and C14 primary alcohols can be expected to yield a 1:2:1 mixture of C24, C26, and C28 Guerbet alcohols, respectively. semanticscholar.org

Mechanistic Investigations of Guerbet Alcohol Formation

The Guerbet reaction proceeds through a four-step catalytic cycle, which is generally accepted for the formation of long-chain alcohols like this compound. google.com

Dehydrogenation: The initial step involves the oxidation of the primary alcohol (dodecanol or tetradecanol) to its corresponding aldehyde. This is a reversible reaction and is often considered the rate-determining step at lower temperatures (130-140°C).

Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo a base-catalyzed aldol condensation. One aldehyde molecule is deprotonated at the α-carbon to form an enolate, which then attacks the carbonyl carbon of a second aldehyde molecule. At higher temperatures (160-180°C), this step can become rate-limiting.

Dehydration: The resulting aldol addition product readily dehydrates in the presence of heat and a catalyst to form an α,β-unsaturated aldehyde.

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to the saturated Guerbet alcohol, this compound. The hydrogen required for this step is supplied by the dehydrogenation of the initial alcohol molecules, making this a "borrowing hydrogen" or "hydrogen transfer" process.

Competing side reactions can occur, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid, and the Tishchenko reaction, which forms an ester from two aldehyde molecules.

Development of Heterogeneous and Homogeneous Catalysts

A variety of catalytic systems have been developed to promote the Guerbet reaction, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst is crucial for achieving high conversion and selectivity towards the desired Guerbet alcohol.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and often consist of metal complexes. While they can offer high selectivity under milder conditions, their separation from the product mixture can be challenging. nih.gov Ruthenium, iridium, and manganese complexes with various ligands (e.g., phosphines, pincer ligands) have shown activity in the presence of a base. nih.gov For the synthesis of long-chain alcohols, rhodium-based catalysts have also been investigated.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants and are generally preferred for industrial processes due to their ease of separation and potential for reuse. They often possess both acidic and basic sites, as well as dehydrogenation/hydrogenation capabilities. mdpi.com

Commonly employed heterogeneous catalysts include:

Metal Oxides: Magnesium oxide (MgO) is a widely used and effective catalyst due to its basic properties. google.com Mixed metal oxides, such as Mg-Al mixed oxides derived from hydrotalcites, have also demonstrated good activity and selectivity.

Supported Metals: Transition metals like palladium, copper, nickel, and ruthenium supported on materials such as carbon, alumina, or zeolites are effective for the dehydrogenation and hydrogenation steps. Palladium on carbon (Pd/C) is a preferred hydrogenation catalyst.

Hydroxyapatites: These materials have also been explored as catalysts for the Guerbet reaction.

The table below summarizes some catalytic systems used in Guerbet reactions for long-chain alcohols.

| Catalyst Type | Catalyst System | Substrate(s) | Key Findings |

| Homogeneous | Iridium complexes | Primary alcohols | Effective for β-alkylation of primary alcohols. |

| Homogeneous | Ruthenium-diphosphine bis-chelate complex | Long-chain linear alcohols | High conversions and moderate yields were recorded. libretexts.org |

| Heterogeneous | MgO | n-octanol to n-dodecanol | Superior activity and selectivity among basic oxides. google.commdpi.com |

| Heterogeneous | Pd/C in combination with a base | Butanol | Effective for self-condensation. |

| Mixed System | Homogeneous base with a heterogeneous transition metal | Various alcohols | Combines the advantages of both systems. |

Process Optimization for this compound Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several process parameters. The goal is to favor the desired cross-condensation reaction between dodecanol and tetradecanol while minimizing self-condensation and the formation of byproducts.

Key Optimization Parameters:

Temperature: The reaction is typically conducted at temperatures ranging from 180 to 300°C. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products and other side reactions.

Pressure: The reaction is often carried out in a sealed reactor under autogenous pressure to prevent the loss of volatile components and to maintain a liquid phase.

Catalyst Concentration: The amount of catalyst used affects the reaction rate. An optimal concentration must be determined to achieve a reasonable reaction time without excessive cost or difficult removal.

Base: The presence of a base, such as potassium hydroxide or sodium hydroxide, is essential for the aldol condensation step. The type and concentration of the base can influence the reaction rate and selectivity.

Reactant Ratio: The molar ratio of dodecanol to tetradecanol will influence the product distribution. While a 1:1 ratio is stoichiometrically balanced for the cross-condensation product, adjusting this ratio can be a strategy to maximize the formation of this compound.

For commercial production, the reaction is often driven to near completion to achieve high purity. Any unreacted starting alcohols can be stripped off to further enhance the purity of the final this compound product. semanticscholar.orgyoutube.com A purity of 95% by mass or higher is often desired for applications in cosmetics and other industries. organic-chemistry.org

Post-Synthetic Derivatization and Functionalization Strategies of this compound

The hydroxyl group of this compound serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Synthesis of Ester and Ether Derivatives from this compound

Ester Synthesis:

Esters of this compound can be synthesized through several established methods, most commonly through esterification with carboxylic acids or their derivatives.

Fischer Esterification: This method involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ester.

Acylation with Acid Chlorides or Anhydrides: this compound can be reacted with more reactive acylating agents like acid chlorides or anhydrides. These reactions are typically faster and not reversible, often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated HCl or carboxylic acid.

Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the esterification of this compound with a carboxylic acid under mild conditions.

Ether Synthesis:

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis.

Williamson Ether Synthesis: This is a widely used method for preparing both symmetrical and unsymmetrical ethers. byjus.comlibretexts.org It involves a two-step process:

Alkoxide Formation: this compound is first deprotonated with a strong base, such as sodium hydride (NaH) or an alkali metal, to form the corresponding dodecyltetradecanoxide.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism to form the ether. byjus.comlibretexts.orgck12.org For the synthesis of ethers from a sterically hindered alcohol like this compound, it is preferable to use it as the alkoxide and react it with a less hindered alkyl halide to minimize competing elimination reactions.

Formation of Quaternary Ammonium Compounds from this compound

Quaternary ammonium compounds (QACs) can be synthesized from this compound through a multi-step process that typically involves converting the alcohol to an alkyl halide followed by quaternization of a tertiary amine.

Conversion to Alkyl Halide: The hydroxyl group of this compound is first converted into a better leaving group, typically a halide (e.g., bromide or chloride). This can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Quaternization (Menschutkin Reaction): The resulting dodecyltetradecyl halide is then reacted with a tertiary amine (e.g., trimethylamine, dimethylethylamine) in a nucleophilic substitution reaction. nih.gov This SN2 reaction results in the formation of the quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge, which is balanced by the halide anion. The reaction is typically carried out in a polar solvent. nih.gov

The general scheme for the formation of a quaternary ammonium salt from this compound is as follows:

R-OH (this compound) + PBr₃ → R-Br (Dodecyltetradecyl bromide)

R-Br + N(CH₃)₃ → [R-N(CH₃)₃]⁺Br⁻ (Dodecyltetradecyltrimethylammonium bromide)

Glycosylation Reactions Utilizing this compound as an Aglycon

This compound, a branched-chain primary alcohol, serves as a crucial lipophilic component, or aglycon, in glycosylation reactions to form alkyl glycosides. These surfactants are synthesized by condensing long-chain fatty alcohols like this compound with glucose derived from renewable vegetable sources. The most common method for this synthesis is the Fischer glycosylation, which involves the reaction of a monosaccharide with an alcohol in the presence of an acidic catalyst. This process can lead to a mixture of isomers, including pyranosidic and furanosidic forms, as well as α and β anomers.

In a typical synthesis, this compound is reacted directly with an aqueous glucose solution. The reaction is facilitated by an acidic catalyst and often includes an emulsifier to manage the two-phase system. To drive the reaction towards the formation of the glycoside, water formed during the acetal formation is continuously removed by distillation under reduced pressure. The temperature and pressure are controlled based on the boiling point of the alcohol; for higher alcohols like this compound, pressures can range from 10 to 100 mbar with temperatures between 100° to 150° C. nih.gov After the reaction, the acidic catalyst is neutralized, and the excess alcohol is removed through distillation.

The resulting dodecyltetradecyl glycosides are non-ionic surfactants with a hydrophobic alkyl group from the fatty alcohol and a hydrophilic part from the glucose molecule. The use of this compound as the aglycon imparts specific properties to the final surfactant, leveraging its branched structure for applications in cosmetics and personal care products.

Below is a table summarizing typical parameters for the glycosylation of a fatty alcohol like this compound.

Table 1: Typical Reaction Parameters for Fischer Glycosylation of this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | This compound (Aglycon), Glucose (Glycosyl Donor) | nih.gov |

| Molar Ratio (Alcohol:Glycose) | 2:1 to 10:1 | nih.gov |

| Catalyst | Acidic catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) | |

| Temperature | 100°C - 150°C | nih.gov |

| Pressure | 10 - 100 mbar (Reduced) | nih.gov |

| Key Process Feature | Continuous removal of water via distillation | nih.gov |

Sustainable Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a Guerbet alcohol, is increasingly focused on sustainable and green chemistry principles to reduce environmental impact and reliance on fossil fuels. nih.gov

Exploration of Bio-based Feedstocks for Branched Alcohol Synthesis

A key strategy in sustainable chemistry is the use of renewable resources. This compound can be synthesized from primary monofunctional alcohols that are derived from bio-based feedstocks rather than petrochemicals. google.comgoogle.com These feedstocks include materials from plants, animals, or recycled sources. google.comgoogle.com

Microbial biosynthesis is another advanced approach. Engineered microorganisms like E. coli can be designed to produce branched-chain fatty alcohols. d-nb.info These pathways involve optimizing the supply of α-keto acid precursors to selectively produce specific branched-chain alcohols. d-nb.info

Solvent-Free and Microwave-Assisted Reaction Methodologies

Modern synthetic methodologies for producing Guerbet alcohols like this compound aim to improve efficiency and reduce waste, aligning with green chemistry principles.

Solvent-Free Synthesis: The Guerbet reaction can be conducted under solvent-free conditions, which offers significant environmental benefits by reducing pollution, lowering costs, and simplifying the process and handling. mdpi.comcmu.edu In this approach, a mixture of the reactant alcohols is heated in the presence of a catalyst system, typically comprising an alkaline agent (like sodium hydroxide or potassium hydroxide) and a transition metal component. kuleuven.be The reaction is often performed in the liquid phase, where the reactants themselves act as the solvent. epo.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Guerbet reaction. rsc.orgresearchgate.net This method can significantly reduce reaction times compared to conventional heating. researchgate.net For instance, the upgrade of bio-ethanol to n-butanol via the Guerbet reaction has been achieved with high efficiency in as little as two hours under microwave irradiation. rsc.org This technique, often paired with highly active organometallic catalysts such as pincer-ruthenium complexes, enhances reaction rates and productivity, demonstrating a promising route for the efficient synthesis of higher alcohols from bio-based precursors. rsc.orgresearchgate.net

Table 2: Summary of Sustainable Chemistry Approaches for this compound Synthesis

| Approach | Description | Key Advantages | Source |

|---|---|---|---|

| Bio-based Feedstocks | Use of primary alcohols derived from the fermentation of renewable biomass (sugars, starches, lignocellulose). | Reduces reliance on fossil fuels, lowers carbon footprint, utilizes renewable resources. | google.comgoogle.com |

| Solvent-Free Reaction | Conducting the Guerbet condensation without an external solvent, using the reactants themselves as the medium. | Reduces pollution, lowers operational costs, simplifies product handling and purification. | mdpi.comcmu.edu |

| Microwave-Assisted Reaction | Employing microwave irradiation to provide energy for the Guerbet reaction. | Drastically reduces reaction time, increases reaction rate and catalyst turnover. | rsc.orgresearchgate.net |

Cutting Edge Analytical and Spectroscopic Characterization of Dodecyltetradecanol

High-Resolution Chromatographic Techniques for Dodecyltetradecanol Analysis

Chromatographic methods are fundamental in separating this compound from complex mixtures and quantifying its presence.

Gas chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds like this compound. filab.frdrawellanalytical.comlibretexts.org The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. libretexts.org For long-chain alcohols, derivatization into more volatile forms, such as trimethylsilyl (B98337) (TMS) or trifluoroacetate (B77799) (TFA) ethers, is a common practice to improve chromatographic performance. oup.com

GC analysis is typically performed using a capillary column, often with a polar stationary phase like polyethylene (B3416737) glycol, which provides good resolution for alcohols. drawellanalytical.comfrontiersin.org A flame ionization detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. frontiersin.orggoogle.com The technique can be used to determine the purity of this compound and to identify and quantify related volatile impurities or byproducts from its synthesis. google.com

Table 1: Typical GC Parameters for Long-Chain Alcohol Analysis

| Parameter | Value/Description |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Polyethylene glycol or similar polar phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-300°C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped, e.g., 150°C to 240°C |

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of non-volatile or thermally unstable compounds. libretexts.orgpreprints.org While this compound itself can be analyzed by GC, HPLC is particularly useful for analyzing its derivatives or formulations that may not be suitable for gas chromatography. preprints.org Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. libretexts.org

For enhanced detection, especially at low concentrations, derivatization to form UV-active or fluorescent compounds is often employed. gerli.com For instance, alcohols can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or carbazole-9-carbonyl chloride to produce derivatives that can be detected with high sensitivity by UV or fluorescence detectors. gerli.comepa.gov HPLC is also instrumental in separating diastereomers of chiral alcohols after derivatization with a chiral reagent. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of mixtures and for monitoring the progress of reactions. libretexts.orgwikipedia.orgsigmaaldrich.comazecs.az A sample is spotted onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica (B1680970) gel, and a solvent (mobile phase) is allowed to move up the plate. wikipedia.org Separation occurs based on the differential partitioning of the components between the two phases. wikipedia.org

For long-chain alcohols like this compound, a common mobile phase system is a mixture of hexane (B92381) and ethyl ether. internationaloliveoil.org After development, the spots can be visualized by spraying with a reagent like primuline (B81338) and viewing under UV light. gerli.com TLC is effective for the initial separation and identification of different classes of lipids, including fatty alcohols, from a complex sample before more quantitative analysis by GC or HPLC. gerli.comusda.gov

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, which separates ions based on their mass-to-charge ratio. libretexts.orgresearchgate.net This allows for the definitive identification of volatile components by comparing their mass spectra to library databases. researchgate.netwvu.edu GC-MS is widely used for the analysis of fatty alcohols and can confirm the structure of this compound and identify trace impurities with high confidence. doi.orgjfda-online.com Techniques like thermal desorption can be coupled with GC-MS for the analysis of trace volatile compounds. filab.frmeasurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for non-volatile compounds and offers high sensitivity and selectivity. measurlabs.com While less common for the direct analysis of this compound itself, it is invaluable for analyzing its non-volatile derivatives or in complex matrices where GC is not suitable. researchgate.net

Advanced Spectroscopic Methods for this compound Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds. google.com

The combination of ¹H and ¹³C NMR allows for a complete assignment of the structure, including the confirmation of the branching position, which is a key feature of Guerbet alcohols. googleapis.comaocs.orgmit.edu

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH₂OH | ~3.5 (doublet) |

| -CH- (branch) | ~1.4-1.6 (multiplet) | |

| -(CH₂)n- | ~1.2-1.4 (broad multiplet) | |

| -CH₃ | ~0.9 (triplet) | |

| ¹³C NMR | -CH₂OH | ~65 |

| -CH- (branch) | ~40 | |

| -(CH₂)n- | ~22-32 | |

| -CH₃ | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum of a related compound, 1-tetradecanol, shows characteristic peaks that can be extrapolated to understand the vibrational modes of this compound. researchgate.net Key spectral features would include a strong, broad absorption band in the region of 3320 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net The C-H stretching vibrations of the dodecyl and tetradecyl chains would appear as sharp bands around 2914 cm⁻¹. researchgate.net Additionally, a C-O stretching vibration is expected around 1026 cm⁻¹. researchgate.net Inline FTIR can be utilized to monitor the progress of reactions involving this compound, ensuring standardized production conditions.

Raman spectroscopy, while less commonly reported for this specific compound, offers complementary information. It is particularly sensitive to non-polar bonds and can provide details about the carbon backbone structure. The analysis of related long-chain alcohols suggests that Raman spectroscopy could be used to study the conformational order of the alkyl chains in different physical states.

Table 1: Expected FTIR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch | ~3320 | FTIR |

| C-H Stretch | ~2914 | FTIR, Raman |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic cleavage patterns. For Guerbet alcohols like this compound, fragmentation often occurs at the beta-position relative to the hydroxyl group, leading to the loss of alkyl chains. This information is critical for structural confirmation. In complex mixtures, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to separate and identify this compound and related impurities.

Thermal and Crystallographic Characterization of this compound Systems

The thermal and solid-state properties of this compound are critical for its application in various formulations. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) provide valuable data on its phase behavior and crystalline nature.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. wikipedia.org For this compound, DSC can be used to determine its melting point and any other phase transitions. epo.orgtorontech.com The melting point is observed as an endothermic peak on the DSC thermogram, indicating the temperature at which the solid-to-liquid transition occurs. torontech.com The shape and size of the peak can also provide information about the purity of the sample. Broader peaks may suggest the presence of impurities. DSC is also valuable for studying the thermal stability of formulations containing this compound. For example, it can be used to assess how the addition of this compound affects the melting behavior of waxes or other components in a cosmetic product. epo.org

Table 2: Illustrative DSC Data for a Fatty Alcohol

| Parameter | Value |

|---|---|

| Onset of Melting | T_onset (°C) |

| Peak Melting Temperature | T_peak (°C) |

Note: Specific values for this compound require experimental determination.

X-ray Diffraction (XRD) for Solid-State Structure and Crystalline Morphology

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. measurlabs.com In its solid state, this compound can exhibit crystalline or semi-crystalline structures. XRD analysis can reveal information about the arrangement of molecules in the crystal lattice, including the spacing between molecular layers. mdpi.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint of the crystalline phase. Sharp peaks in the XRD pattern indicate a well-ordered crystalline structure, while broad halos suggest an amorphous or disordered state. nih.gov The position and intensity of the diffraction peaks can be used to determine the unit cell parameters of the crystal. For long-chain alcohols, XRD is particularly useful for studying the packing of the hydrocarbon chains. mdpi.com

Physicochemical Characterization in Colloidal and Interfacial Systems

This compound is often used in emulsions and other colloidal systems, where its behavior at interfaces is of primary importance.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-tetradecanol |

Dynamic Light Scattering (DLS) for Emulsion and Dispersion Particle Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used for determining the particle size distribution of submicron particles in a liquid medium. usp.org The technique is particularly well-suited for analyzing nanoparticles, colloids, and emulsions. horiba.com DLS operates by illuminating particles in a suspension with a laser beam and measuring the time-dependent fluctuations in the intensity of the scattered light. usp.orghoriba.com These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. usp.orgmicrotrac.com Smaller particles diffuse more rapidly through the suspension, causing faster fluctuations in scattered light intensity, whereas larger particles move more slowly, leading to slower fluctuations. usp.org

The instrument's software analyzes these intensity fluctuations to calculate the translational diffusion coefficient (D) of the particles. Using the Stokes-Einstein equation, the diffusion coefficient is then converted into the hydrodynamic diameter (d.H), which represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. usp.orghoriba.com

Stokes-Einstein Equation: d.H = kT / (3πηD)

Where:

d.H is the hydrodynamic diameter.

k is the Boltzmann constant.

T is the absolute temperature.

η is the viscosity of the medium.

D is the translational diffusion coefficient. usp.org

For emulsions stabilized with this compound, DLS is critical for assessing the size of the dispersed oil droplets. The droplet size is a key parameter influencing the emulsion's stability, appearance, and texture. The technique can measure particles in a size range from approximately 0.3 nanometers to 10 micrometers. microtrac.com In addition to the average particle size, DLS provides the Polydispersity Index (PDI), a dimensionless measure indicating the broadness of the particle size distribution. usp.org A low PDI value (typically < 0.1) signifies a narrow, monodisperse size distribution, which is often desirable for long-term stability.

Table 1: Representative DLS Data for a this compound-Stabilized Emulsion

| Parameter | Value | Description |

| Z-Average Diameter (d.nm) | 185.2 | The intensity-weighted mean hydrodynamic size of the emulsion droplets. |

| Polydispersity Index (PDI) | 0.095 | A dimensionless value indicating a narrow and uniform droplet size distribution. usp.org |

| Peak 1 Diameter (nm) | 182.4 | The primary droplet size population detected in the emulsion. |

| Measurement Temperature (°C) | 25.0 | The temperature at which the analysis was conducted, critical for viscosity and diffusion calculations. horiba.com |

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. colostate.edu It is a critical indicator of the stability of colloidal systems, including emulsions where this compound may be part of the stabilizing interfacial film. wyatt.comwyatt.com Colloidal stability refers to the ability of a system to resist aggregation or flocculation. wyatt.com

The value of the zeta potential indicates the degree of repulsion between particles. colostate.edu If all particles in a suspension possess a high magnitude zeta potential (either highly positive or highly negative), they will repel each other, preventing aggregation and ensuring the system remains stable. colostate.eduwyatt.com Conversely, if the particles have a low zeta potential, the attractive van der Waals forces may dominate, leading to particle collision and flocculation. colostate.edu The boundary between a stable and an unstable suspension is generally considered to be between +30 millivolts (mV) and -30 mV. colostate.eduwyatt.com Systems with zeta potentials outside this range are typically considered electrostatically stable. wyatt.com

Zeta potential is measured by applying an electric field across the dispersion. Particles will move towards the electrode of opposite charge at a velocity known as the electrophoretic mobility. This velocity is used to calculate the zeta potential. wyatt.com For this compound-containing systems, measuring the zeta potential across a range of pH values can help identify the isoelectric point (IEP)—the pH at which the zeta potential is zero and the system is least stable. particletechlabs.com

Table 2: Zeta Potential as a Function of pH for a Model Dispersion

| pH | Zeta Potential (mV) | Colloidal Stability Prediction |

| 3.0 | +35.8 | Stable (strong positive repulsion) |

| 4.0 | +21.5 | Onset of instability |

| 5.5 | +2.1 | Unstable (near isoelectric point) particletechlabs.com |

| 7.0 | -24.3 | Onset of instability |

| 8.0 | -38.4 | Stable (strong negative repulsion) |

| 9.0 | -45.1 | Highly Stable |

Isothermal Titration Calorimetry (ITC) for Molecular Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a molecular binding event. malvernpanalytical.com It is considered a gold-standard method because it allows for the determination of a complete thermodynamic profile of a molecular interaction in a single experiment, without the need for labeling or immobilization. malvernpanalytical.comnuvisan.com This technique is highly applicable for studying the binding interactions of this compound with other molecules, such as surfactants, polymers, or active ingredients within a formulation.

In an ITC experiment, a solution of one binding partner (the ligand) is titrated in small, precise injections into a sample cell containing the other binding partner (the macromolecule). harvard.edu The instrument consists of two cells: a reference cell (usually containing water) and a sample cell. malvernpanalytical.com Sensitive thermoelectric devices detect the temperature difference between the cells that occurs upon binding. This temperature difference is compensated by a heater to maintain a constant temperature (isothermal condition), and the power required to do so is measured. harvard.edu Each injection produces a heat pulse that is integrated with respect to time to yield the enthalpy of the interaction (ΔH). tainstruments.com

By analyzing the binding isotherm (a plot of heat released per injection versus the molar ratio of the reactants), one can directly determine the key thermodynamic parameters of the interaction:

Binding Affinity (K_A) or its reciprocal, the dissociation constant (K_D). nuvisan.com

Reaction Stoichiometry (n): The number of ligand molecules that bind to one macromolecule. malvernpanalytical.com

Enthalpy (ΔH): The measure of heat released or absorbed upon binding. malvernpanalytical.com

Entropy (ΔS): A measure of the change in disorder of the system upon binding. malvernpanalytical.com

These parameters provide deep insight into the forces driving the binding event, which is crucial for optimizing formulation stability and performance. tainstruments.com

Table 3: Thermodynamic Profile of a this compound Interaction Measured by ITC

| Thermodynamic Parameter | Symbol | Value | Unit |

| Stoichiometry | n | 1.05 | - |

| Binding Affinity | K_A | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant | K_D | 4.0 | µM |

| Enthalpy Change | ΔH | -15.2 | kcal/mol |

| Entropy Change | ΔS | 8.7 | cal/mol·K |

Transmission Electron Microscopy (TEM) for Microstructure Visualization

Transmission Electron Microscopy (TEM) is an imaging technique that provides extremely high-resolution, two-dimensional images of a material's internal structure. numberanalytics.com It is an invaluable tool for directly visualizing the morphology and nanostructure of emulsions, liposomes, and other particulate systems that may contain this compound. mdpi.com

The principle of TEM involves directing a high-energy beam of electrons through an ultra-thin specimen. numberanalytics.com As the electrons pass through the sample, some are scattered by the atoms in the material, while others are transmitted. An objective lens system focuses the transmitted electrons onto a detector, forming a magnified image. numberanalytics.com The contrast in the image is generated by the differential scattering of electrons depending on the density and thickness of the various parts of the sample. Denser areas scatter more electrons and appear darker in the image.

For the analysis of this compound-stabilized emulsions, TEM can reveal detailed information about:

Droplet Morphology: The shape and size distribution of the dispersed phase droplets.

Interfacial Structure: The nature of the film formed at the oil-water interface.

Internal Structures: The presence of any internal lamellar structures or crystalline phases within the droplets. scirp.org

Sample preparation is a critical step and often involves techniques like cryo-TEM (cryogenic transmission electron microscopy) or negative staining to preserve the native structure of the hydrated sample and enhance contrast. The resulting micrographs provide direct visual evidence that complements the quantitative data obtained from techniques like DLS. researchgate.net

Theoretical and Computational Investigations of Dodecyltetradecanol

Molecular Modeling and Simulation of Dodecyltetradecanol Behavior

Molecular modeling and simulation serve as a computational microscope, providing insights into the behavior of this compound at an atomic level. These techniques are essential for predicting material properties and understanding complex interactions that are difficult to observe experimentally. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of molecules from first principles. ukm.mywikipedia.org DFT, in particular, has become a versatile tool in computational chemistry for determining the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org These calculations are performed without empirical parameters, relying instead on fundamental physical constants. ukm.my

For this compound, DFT calculations can elucidate its fundamental electronic properties. By solving the Kohn-Sham equations, it is possible to determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. ukm.mywikipedia.org Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other predictable properties include the electrostatic potential surface, which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack, and dipole moments, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data is illustrative of typical DFT outputs and not from a specific published study on this compound.)

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Ground State Energy | -1234.56 | Hartree | Represents the total electronic energy of the molecule at 0 K. |

| HOMO Energy | -6.78 | eV | Indicates the energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | 1.23 | eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.01 | eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 1.85 | Debye | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |

| Ionization Potential | 6.78 | eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.23 | eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomistic level. nih.gov This technique is invaluable for understanding how molecules interact with each other in condensed phases, such as liquids. nih.gov

In the context of this compound, MD simulations can model the bulk liquid state to analyze the nature and dynamics of its intermolecular forces. rsc.org As a large, branched-chain alcohol, this compound interacts with its neighbors primarily through van der Waals forces along its long alkyl chains and hydrogen bonding via its hydroxyl (-OH) group. harvard.edu MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, as well as the packing efficiency and conformational changes of the alkyl chains.

Simulations can reveal key structural and dynamic properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the radius of gyration, which indicates the compactness of the molecular structure. nih.gov These simulations are crucial for predicting macroscopic properties like viscosity, density, and diffusion coefficients, which are governed by these fundamental intermolecular interactions. nih.gov

Table 2: Illustrative Intermolecular Interaction Parameters for Liquid this compound from MD Simulation (Note: The following data is representative of typical MD simulation outputs.)

| Parameter | Description | Illustrative Value | Importance |

|---|---|---|---|

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between two this compound molecules. | 2.5 picoseconds | Indicates the stability of the hydrogen bond network, affecting viscosity and boiling point. |

| O-H···O Distance | The average distance between the hydrogen of one hydroxyl group and the oxygen of another. | 1.8 Ångströms | Defines the geometry and strength of the primary hydrogen bonds. |

| Coordination Number | The average number of nearest neighbors around a central molecule. | 6 | Reflects the local packing and density of the liquid. |

| Self-Diffusion Coefficient | A measure of the translational mobility of a molecule within the bulk liquid. | 0.5 x 10⁻⁵ cm²/s | Relates to the fluidity and mass transport properties of the liquid. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. unimore.itintofuture.org These models are essentially regression models that use calculated molecular descriptors to predict properties, which is a form of machine learning. intofuture.orgnih.gov The primary advantage of QSPR is its ability to estimate properties for new or unsynthesized compounds based on their chemical structure alone. nih.gov

For this compound and related long-chain alcohols, QSPR models can be developed to predict a wide range of properties. The process involves calculating a large number of molecular descriptors (e.g., topological, geometric, electronic) for a set of related molecules with known experimental properties. unimore.itplos.org Statistical methods are then used to build a mathematical model linking a subset of these descriptors to the property of interest.

Such models could be used for the predictive design of new Guerbet alcohols with tailored properties. For instance, a QSPR model could predict the boiling point, viscosity, or surface tension of a novel alcohol based on descriptors like its molecular weight, carbon number, degree of branching, and solvent-accessible surface area.

Academic Research on Dodecyltetradecanol in Advanced Materials Science

Dodecyltetradecanol in Polymer Science and Engineering

The integration of this compound and its derivatives into polymer systems is an area of active research. Its contributions range from acting as a processing aid and property modifier to being a fundamental component in polymerization reactions.

Function as a Polymeric Additive and Plasticizer Modifying Polymer Properties

This compound serves as a foundational alcohol for the synthesis of ester-based plasticizers, which are crucial additives in the polymer industry. google.comgoogle.com Plasticizers are incorporated into polymers to enhance their flexibility, reduce brittleness, and lower their melting point and melt viscosity. cargill.com The primary role of these additives is to increase the plasticity or fluidity of a polymer. cargill.com While particularly significant in polyvinyl chloride (PVC), their application extends to other polar polymers like polystyrene. cargill.com

Esters derived from branched alcohols, such as this compound, have been found to be particularly effective as plasticizers for PVC. google.comgoogle.com The branched structure of the alcohol component influences the compatibility and performance of the resulting plasticizer. google.com The properties of polymers are significantly influenced by factors like molecular weight, the arrangement of polymer chains, and the presence of functional groups. solubilityofthings.com Additives like plasticizers work by inserting themselves between polymer chains, disrupting intermolecular forces and thereby increasing flexibility. cargill.comsolubilityofthings.com The selection of the alcohol, like this compound with its C12 and C14 branches, is a critical factor in designing these esters. google.comgoogle.com

Research has shown that the performance of plasticizers, including their stability under heat aging, is contingent on the ester's structure. google.com Formulations can include a wide range of plasticizer content, often expressed in parts per hundred of resin (phr), alongside other additives like stabilizers and fillers to achieve the desired material characteristics. google.comgoogle.com

Table 1: Effects of this compound-Based Plasticizers on Polymer Properties

| Property Modified | Description of Effect | Source(s) |

|---|---|---|

| Flexibility/Plasticity | Increases the plasticity and fluidity of the polymer matrix. | cargill.com |

| Brittleness | Reduces the tendency of the polymer to fracture. | cargill.com |

| Melt Viscosity | Lowers the viscosity of the polymer in its molten state, aiding in processing. | cargill.com |

| Hardness | Makes the final product softer and less rigid. | cargill.com |

| Thermal Stability | The specific structure of the ester can enhance heat age stability compared to other plasticizers. | google.com |

Role in Emulsion Polymerization Processes as a Reactive Surfactant

Emulsion polymerization is a vital industrial process for producing waterborne latexes used in coatings, adhesives, and inks. pcimag.com This process relies on surfactants to stabilize monomer droplets within an aqueous phase, where polymerization occurs inside micelles. pcimag.com Reactive surfactants, or "surfmers," represent an advanced class of these molecules. vot.pl Unlike conventional surfactants, they contain a polymerizable group that allows them to covalently bond to the latex particles during polymerization. pcimag.comvot.pl

This covalent bonding makes the surfactant an integral part of the polymer backbone, which can significantly improve latex stability, reduce foaming, and enhance the water resistance of the final coating or film. pcimag.combch.ro The structure of a reactive surfactant typically consists of a hydrophobic segment, a hydrophilic group, and a reactive moiety. pcimag.com The hydrophobic part, which could be derived from a long-chain alcohol like this compound, adsorbs onto the growing polymer particle. pcimag.com

The effectiveness and incorporation of a reactive surfactant are influenced by its chemical structure and reactivity. vot.pl If the surfmer is too reactive, it may become buried within the polymer particle, reducing its stabilizing effect. vot.pl Conversely, low reactivity leads to poor incorporation into the polymer backbone. vot.pl Research into novel reactive surfactants aims to optimize this balance to achieve stable polymerization and superior final properties. indoramaventures.com The use of this compound as the hydrophobic component in a reactive surfactant would contribute to the stabilization of polymer particles, a critical function for controlling particle size and distribution in the latex. pcimag.comindoramaventures.com

Design of Polymer Composites Incorporating this compound Derivatives

Polymer composites are materials where a polymer matrix is reinforced with one or more filler materials to enhance specific properties like mechanical strength or thermal stability. tainstruments.com The design of advanced composites often involves the use of derivatives of functional molecules to improve compatibility and performance. mdpi.comrsc.org

Derivatives of this compound can be synthesized to act as compatibilizers or functional fillers in polymer composites. For example, by chemically modifying this compound to include reactive groups, it can be bonded to either the polymer matrix or a filler material. nih.gov This chemical bonding helps to overcome issues of phase separation between the filler and the polymer, leading to a more uniform and stable composite material. rsc.org

Lubrication Science and Tribology Studies Involving this compound

In the field of lubrication, this compound and its esters are valued for their ability to reduce friction and wear between moving surfaces, particularly under the demanding conditions found in industrial applications.

Investigation of Lubricity Enhancement Mechanisms in Metalworking Fluids

Metalworking fluids (MWFs) are essential for machining operations, providing both cooling and lubrication at the tool-workpiece interface. halocarbon.commasterfluids.com The effectiveness of an MWF is largely determined by its lubricity additives, which reduce friction and prevent the adhesion of metal to the cutting tool. halocarbon.comstle.org

This compound falls into the category of fatty alcohols that, along with their ester derivatives, function as boundary lubricity additives. stle.org These additives are characterized by a polar head group that adsorbs onto the metal surface and a non-polar hydrocarbon tail that extends into the fluid. stle.org This creates a protective film that acts as a barrier between the tool and the workpiece, which is critical in the boundary lubrication regime where direct metal-to-metal contact is likely. stle.org This film reduces friction, which in turn minimizes heat generation and extends the life of the cutting tool. halocarbon.commachinerylubrication.com The unique composition of synthetic fluids containing such additives can maximize heat transfer away from the tool. machinerylubrication.com

The selection of lubricity additives depends on the specific machining operation and the metals involved. masterfluids.com For instance, esters are noted as excellent lubricity additives for machining aluminum. masterfluids.com Boundary lubricity additives are particularly crucial in lower-temperature phases of cutting difficult materials. stle.org

Formulation Science of High-Performance Industrial Lubricants

The formulation of high-performance industrial lubricants involves a sophisticated blend of base oils and specialized additives to meet the demands of modern machinery, which often operates under extreme pressures and temperatures. dupont.compli-petronas.com These lubricants are engineered to optimize efficiency, extend the life of equipment, and reduce maintenance downtime. pli-petronas.commobil.com

This compound and its esters can be key components in these advanced formulations. ravagochemicals.com As part of the base stock or as lubricity-enhancing additives, they contribute to the lubricant's performance. basf.com Synthetic base fluids, which can include esters of Guerbet alcohols, often provide superior thermal and oxidative stability compared to conventional mineral oils. evonik.com This enhanced stability allows the lubricant to perform reliably over a wider temperature range and for longer service intervals. dupont.com

Additives in high-performance lubricants serve multiple functions, including corrosion protection, wear reduction, and emulsification. ravagochemicals.com The formulation science focuses on achieving a synergistic effect between the base oil and the additive package. evonik.com For example, certain additives can improve the wetting properties of water-miscible lubricants, ensuring better coverage and protection of metal surfaces. evonik.com The inclusion of components like this compound derivatives helps in creating a robust lubricant film that can withstand high loads and prevent surface damage. ravagochemicals.com

Table 2: Components in High-Performance Industrial Lubricant Formulations

| Component | Function | Example Substance/Class | Source(s) |

|---|---|---|---|

| Base Oil | The primary fluid component of the lubricant. | Mineral Oils, Polyalphaolefins (PAO), Esters | pli-petronas.comevonik.com |

| Lubricity Enhancer | Reduces friction and wear between surfaces. | Fatty Alcohols (e.g., this compound), Esters, Block Copolymers | stle.orgbasf.com |

| Corrosion Inhibitor | Protects metal surfaces from chemical attack. | Amine Carboxylates, Imidazolines | ravagochemicals.com |

| Extreme Pressure (EP) Agent | Prevents welding of surfaces under high loads. | Sulfur, Phosphorus, or Chlorine Compounds | stle.org |

| Viscosity Index Improver | Reduces the change in viscosity with temperature. | Polymeric molecules (e.g., VISCOPLEX® series) | evonik.com |

| Emulsifier | Allows for the stable mixing of oil and water in soluble fluids. | Non-ionic surfactants | basf.com |

Fundamental Emulsion and Dispersion Stabilization Research

This compound, a type of Guerbet alcohol, is a branched-chain, high-molecular-weight primary alcohol. google.comwikipedia.org Its unique structure—a long, saturated carbon chain with a defined branch at the second carbon position—imparts valuable properties for its use in emulsion and dispersion science. sasoltechdata.comrsc.org

The efficacy of a compound in stabilizing emulsions and dispersions is fundamentally linked to its interfacial activity—the ability to adsorb at the interface between two immiscible phases (e.g., oil and water) and reduce the interfacial tension. uomustansiriyah.edu.iqresearchgate.net Molecules that exhibit this property are known as surfactants. This compound functions as a nonionic surfactant; its molecule possesses a large, oil-soluble (lipophilic) hydrocarbon tail and a polar alcohol (hydrophilic) head group. diva-portal.orgesteem-india.com

When introduced into an oil-water system, this compound molecules migrate to the interface, orienting themselves to lower the free energy of the system. uomustansiriyah.edu.iq This reduces the tension between the two phases, facilitating the formation of a dispersion. The branched nature of Guerbet alcohols like this compound is particularly significant. Unlike their linear counterparts, the branching increases the cross-sectional area of the hydrophobic part of the molecule, which can influence how tightly the molecules pack at the interface. researchgate.netsioc-journal.cn This structure contributes to its effectiveness as an emulsifier and stabilizer in various formulations. researchgate.net

Table 1: Surfactant Properties Profile of this compound

This table outlines the general surfactant characteristics of this compound based on its chemical class.

| Property | Description | Relevance of this compound |

| Surfactant Type | Classification based on the charge of the hydrophilic head group. | Nonionic: The alcohol head group carries no charge, making it less sensitive to pH changes and the presence of electrolytes. diva-portal.org |

| Interfacial Activity | The tendency to adsorb at the interface of immiscible fluids. | High: The long, 26-carbon branched chain provides strong lipophilic character, driving it to the oil-water interface to lower system energy. google.comuomustansiriyah.edu.iq |

| HLB (Hydrophilic-Lipophilic Balance) | A measure indicating the relative affinity for water and oil. | Low HLB (predicted): As a long-chain alcohol, it is more soluble in oil than in water, making it effective for stabilizing water-in-oil (W/O) emulsions. uomustansiriyah.edu.iq |

| Molecular Geometry | The physical shape of the molecule. | Bulky/Branched: The 2-dodecyl branch creates steric hindrance at the interface, a key mechanism for stabilization. rsc.orgresearchgate.net |

Emulsions are thermodynamically unstable systems that tend to break down over time through processes like flocculation (droplet aggregation) and coalescence (droplet fusion). biolinscientific.com The primary role of a stabilizer like this compound is to create a protective barrier around the dispersed droplets to prevent or hinder these breakdown mechanisms. biolinscientific.com

The principal mechanism by which this compound and other nonionic, sterically-hindered surfactants provide stability is steric repulsion . diva-portal.org This involves the formation of a dense layer of surfactant molecules on the droplet surface. The bulky, branched hydrocarbon chains extend into the continuous phase, creating a physical barrier. When two droplets approach each other, the compression of these surfactant layers is energetically unfavorable, leading to repulsion that prevents the droplets from making direct contact and coalescing. diva-portal.org

Because this compound is nonionic, it does not rely on electrostatic repulsion, which is the primary stabilization mechanism for ionic surfactants. This makes emulsions stabilized with this compound robust against the addition of salts or changes in pH that can screen or neutralize surface charges and destabilize electrostatically-stabilized systems. The formation of a tightly packed interfacial film by these large alcohol molecules further enhances stability by creating a mechanically rigid barrier against droplet coalescence. biolinscientific.com

Table 2: Contribution of this compound to Emulsion Stabilization Mechanisms

This table summarizes common stabilization mechanisms and highlights the role of this compound.

| Stabilization Mechanism | Description | Role of this compound |

| Steric Repulsion | A repulsive force arising from the physical crowding of large molecules adsorbed on droplet surfaces. | Primary Mechanism: The bulky, branched 26-carbon structure provides a significant steric barrier, preventing droplet contact. diva-portal.orgresearchgate.net |

| Electrostatic Repulsion | Repulsion between droplets due to like electrical charges on their surfaces (electrical double layer). | Not Applicable: As a nonionic alcohol, it does not impart a significant surface charge to the droplets. diva-portal.org |

| Formation of Rigid Interfacial Film | The creation of a mechanically strong, semi-solid layer at the droplet interface that resists rupture. | Secondary Mechanism: The long, saturated chains of this compound can pack at the interface, contributing to film strength and hindering coalescence. biolinscientific.com |

| Viscosity Modification | Increasing the viscosity of the continuous phase to slow down droplet movement and sedimentation/creaming. | Minor Contributor: While it can increase the viscosity of the oil phase, its primary role is interfacial. |

Advanced Delivery Systems (Material Science Perspective)

From a materials science perspective, advanced delivery systems involve the design and fabrication of micro- and nanostructures capable of encapsulating or carrying other materials. The stability and functionality of these particulate systems are highly dependent on the use of effective stabilizers and dispersing agents during their synthesis and formulation.

The synthesis of polymer microparticles and nanoparticles often occurs in a liquid medium through processes like dispersion or emulsion polymerization. A critical challenge in these processes is preventing the newly formed particles from aggregating or clumping together. mdpi.comnih.gov

This compound can serve as a crucial component in the engineering of such particles, primarily as a dispersing agent or stabilizer . chemrxiv.org During particle synthesis, this compound adsorbs onto the surface of the nascent polymer or inorganic nanoparticles. nih.govnist.gov Its long, lipophilic chain anchors to the particle surface, while the polar head group interacts with the surrounding solvent. This surface layer performs several key functions from a materials engineering standpoint:

Control of Particle Size and Monodispersity: By effectively stabilizing particles as they form, the surfactant prevents uncontrolled aggregation, allowing for greater control over the final particle size distribution. nist.gov

Prevention of Agglomeration: In the final formulation, the steric barrier provided by the adsorbed this compound layer keeps the particles well-dispersed and prevents them from forming larger agglomerates, which is crucial for the application properties of coatings, composites, and other advanced materials. nih.gov

Surface Property Modification: The use of a long-chain alcohol like this compound can modify the surface of the nanoparticles, making them more compatible with hydrophobic matrices, such as organic polymers or oils, which is essential for creating well-dispersed nanocomposites.

The choice of a branched alcohol like this compound is advantageous for its excellent low-temperature performance and oxidative stability, properties that are conferred to the final particle dispersion. sasoltechdata.comrsc.org

Table 3: Role of this compound in Micro- and Nanoparticle Engineering

This table details the function of this compound as a component in the material science of advanced delivery systems.

| Engineering Aspect | Function of Stabilizer/Dispersant | Specific Contribution of this compound |

| Particle Synthesis (e.g., Dispersion Polymerization) | Adsorbs to newly formed particles to prevent coagulation and control growth. nist.gov | Acts as a steric stabilizer, ensuring the formation of discrete, non-aggregated particles. |

| Dispersion of Nanopowders | Wets the surface of dry powders and creates repulsive forces to break up agglomerates and maintain a stable suspension. nist.govnanografi.com | Its amphiphilic nature allows it to coat dry nanoparticles, facilitating their dispersion into a liquid medium. |

| Composite Material Formulation | Improves the compatibility between inorganic nanoparticles and a polymer matrix. | The long hydrocarbon chain enhances the organophilic nature of the particle surface, promoting homogenous mixing in non-aqueous systems. |

| Long-Term Stability of Dispersions | Prevents particles from settling or aggregating over time during storage or use. nih.gov | Provides a robust steric barrier that ensures kinetic stability of the colloidal system. Its saturated structure also imparts excellent oxidative stability. sasoltechdata.com |

Environmental Research Perspectives on Dodecyltetradecanol

Methodological Frameworks for Environmental Fate Assessment

The environmental fate of Dodecyltetradecanol, a type of Guerbet alcohol, is assessed through standardized methodologies that evaluate its persistence, degradation, and mobility in various environmental compartments. europa.eu These frameworks are crucial for understanding the potential environmental impact of this long-chain branched alcohol.

Experimental Design for Biodegradation Studies (e.g., OECD Guidelines)

Biodegradation studies are fundamental to assessing the environmental persistence of this compound. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemical substances. These tests are designed to determine the potential for a substance to be broken down by microorganisms in an aerobic aqueous medium. geyseco.esoecd.org

For readily biodegradable substances, tests such as the OECD 301 series are employed. oecd.org These screening tests monitor the mineralization of the test substance by measuring parameters like dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen uptake over a 28-day period. oecd.orgconcawe.eu A substance is generally considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of theoretical oxygen demand or CO₂ production) within a 10-day window. oecd.orgconcawe.eu Long-chain alcohols, including those structurally similar to this compound, have been shown to be readily biodegradable under these test conditions. europa.euwikipedia.org Specifically, alcohols with carbon chain lengths up to C18 are readily biodegradable, with those up to C14 often meeting the criteria within the 10-day window. europa.eu

For substances that may not pass the stringent criteria for ready biodegradability but may still degrade, inherent biodegradability tests (e.g., OECD 302) are used. geyseco.es These tests use a higher concentration of microorganisms or a longer incubation period to assess the ultimate potential for biodegradation. geyseco.es

Interactive Table: Key OECD Guidelines for Biodegradation Assessment

Below is an interactive table summarizing key OECD guidelines relevant to the biodegradation assessment of this compound.

| Guideline | Test Name | Parameter Measured | Key Feature |

| OECD 301B | CO₂ Evolution Test | CO₂ Production | Measures ultimate biodegradation. europa.eu |

| OECD 301D | Closed Bottle Test | Oxygen Depletion | Suitable for volatile substances. |

| OECD 301F | Manometric Respirometry Test | Oxygen Consumption | Measures biodegradation over time. concawe.euexxonmobilchemical.com |

| OECD 302A | Modified SCAS Test | DOC Removal | Assesses inherent biodegradability. geyseco.es |

| OECD 302B | Zahn-Wellens/EMPA Test | DOC Removal | High inoculum concentration. geyseco.es |

| OECD 309 | Simulation Test - Aerobic Mineralization in Surface Water | Rate of Biodegradation | Provides environmentally realistic degradation rates. geyseco.es |

Users can sort the table by clicking on the column headers.

Challenges in testing poorly water-soluble substances like this compound include ensuring bioavailability to the microorganisms. geyseco.es Methodologies may require the use of emulsifiers or coating the substance onto a solid support to facilitate interaction with the microbial inoculum. geyseco.eseuropa.eu

Adsorption and Mobility Studies in Environmental Media (e.g., Soil Column Experiments)

Understanding the adsorption and mobility of this compound in soil and sediment is critical for predicting its environmental distribution and potential for groundwater contamination. smithers.com Laboratory studies, primarily batch equilibrium and soil column experiments, are used to quantify these processes.

Batch Equilibrium Studies: These experiments determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of a substance. scialert.net A known mass of soil is equilibrated with a solution containing the test substance. By measuring the concentration of the substance remaining in the solution, the amount adsorbed to the soil can be calculated. nm.gov The Freundlich equation is often used to model the adsorption data. scialert.net

Soil Column Leaching Studies: These experiments provide a more realistic simulation of leaching under field conditions. smithers.comnm.gov A column is packed with soil and the test substance is applied to the surface, followed by a simulated rainfall. nm.govresearchgate.net The leachate collected at the bottom of the column is analyzed for the presence of the substance and its degradation products. nm.gov This method helps to assess the mobility of the compound through the soil profile. smithers.comresearchgate.net For some substances, aged residue studies are conducted where the chemical is incubated with the soil for a period before leaching to account for the formation of metabolites. smithers.com

The mobility of long-chain alcohols like this compound is generally low due to their high log Kow values, indicating a strong tendency to adsorb to organic matter in soil and sediment. europa.eu Fugacity modeling predicts that fatty alcohols with chain lengths of C10 and greater will partition into sediment when released into water. wikipedia.org

Interactive Table: Parameters from Adsorption and Mobility Studies

| Parameter | Description | Method of Determination | Significance |

| Kd | Adsorption Coefficient | Batch Equilibrium Study | Measures the extent of a chemical's partitioning between soil and water. scialert.net |

| Koc | Organic Carbon-Normalized Adsorption Coefficient | Calculated from Kd and soil organic carbon content | Allows for comparison of adsorption across different soils. smithers.com |

| Freundlich Isotherm Constants (Kf, 1/n) | Empirical parameters describing the adsorption intensity and nonlinearity | Batch Equilibrium Study | Provides a mathematical model of the adsorption process. scialert.net |

| Leaching Potential | The likelihood of a chemical to move through the soil profile | Soil Column Leaching Study | Indicates the risk of groundwater contamination. smithers.com |

Users can sort the table by clicking on the column headers.

Strategies for Mitigating Environmental Footprint of this compound Production

Efforts to reduce the environmental impact of this compound production focus on greener synthesis routes and the implementation of circular economy principles throughout its lifecycle.

Research into Green Chemistry Alternatives for Synthesis

The traditional synthesis of Guerbet alcohols, including this compound, often involves high temperatures and the use of catalysts that can have environmental drawbacks. google.com Green chemistry principles aim to address these issues by developing more sustainable and efficient synthetic methods. mit.edusigmaaldrich.com

Key areas of research in the green synthesis of Guerbet alcohols include:

Use of Renewable Feedstocks: Utilizing bio-based alcohols derived from the fermentation of biomass as starting materials can reduce the reliance on petrochemical sources and lower the carbon footprint of the final product. google.comacs.org Bio-alcohols are identifiable by their 14C content. google.com

Advanced Catalysis: Research is focused on developing more efficient and selective catalysts. This includes both homogeneous and heterogeneous catalysts. google.com While homogeneous catalysts can offer high selectivity, heterogeneous catalysts are often preferred for easier separation and recycling. google.com Novel catalytic systems, such as those based on ruthenium, are being explored to improve reaction efficiency and reduce waste. acs.org The use of bifunctional catalysts that can facilitate multiple steps of the Guerbet reaction (dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation) is a key area of development. uu.nlunibo.it

Greener Reaction Conditions: This involves using less hazardous solvents or even solvent-free conditions (mechanochemistry). jetir.orgnih.gov Research into using water or supercritical fluids like CO₂ as reaction media is ongoing. jetir.orgnih.gov Conducting reactions at lower temperatures and pressures also contributes to a reduced energy demand. mit.edu

Circular Economy Principles in this compound Lifecycle Management

The circular economy offers a framework to minimize waste and maximize resource utilization throughout the lifecycle of this compound. kaizen.com This approach moves away from the traditional linear "take, make, dispose" model towards a more sustainable, closed-loop system. annata.netorisha.com

Applying circular economy principles to this compound involves:

Sustainable Sourcing: Prioritizing the use of renewable and sustainably sourced raw materials, such as bio-alcohols from agricultural waste, aligns with circular principles. acs.orgcredenceresearch.com

Waste as a Resource: In a circular model, by-products from one process can become inputs for another. kaizen.com For instance, research into the conversion of ethanol (B145695) from wine waste into higher alcohols via the Guerbet reaction exemplifies this principle. acs.org

Designing for Degradation: this compound's inherent biodegradability is a key advantage in a circular economy. credenceresearch.comnih.gov Designing products that contain it to be compatible with biological recycling (composting) or wastewater treatment systems ensures that the molecule can be safely returned to the environment at the end of its life.

The integration of digital technologies like IoT and Big Data can further enable a circular economy by providing better tracking and management of the product lifecycle, from production to end-of-life. annata.net

Future Research Trajectories and Unexplored Avenues for Dodecyltetradecanol

Development of Novel Analytical Probes and Sensing Platforms

The detection and quantification of long-chain alcohols like Dodecyltetradecanol are crucial for quality control in industrial applications and for studying their behavior in complex matrices. While standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization, future research is expected to focus on developing more sensitive, selective, and real-time analytical probes and sensing platforms. slideshare.net

One promising avenue is the development of fluorescent probes specifically designed to interact with the hydrophobic chains of this compound. These probes could enable the visualization of its distribution in emulsions, on surfaces, and within biological systems. Another area of exploration is the fabrication of electrochemical sensors functionalized with receptors that can selectively bind to the branched structure of this compound, allowing for rapid and portable detection.

| Research Direction | Potential Technique | Anticipated Outcome |

| Real-time monitoring in emulsions | Förster Resonance Energy Transfer (FRET) based probes | Enhanced understanding of emulsion stability and formulation dynamics. |

| In-situ surface concentration mapping | Surface-Enhanced Raman Spectroscopy (SERS) with functionalized nanoparticles | Insights into the interfacial behavior and self-assembly of this compound. |

| Selective quantification in complex mixtures | Molecularly Imprinted Polymers (MIPs) coupled with quartz crystal microbalance (QCM) | Highly selective and sensitive detection for quality control and environmental monitoring. |

Integration of this compound in Smart Materials and Responsive Systems

The long alkyl chain and branched structure of this compound make it an intriguing candidate for integration into "smart" materials and responsive systems. These are materials designed to change their properties in response to external stimuli such as temperature, pH, or light. Future research will likely explore the use of this compound as a functional component in such systems.